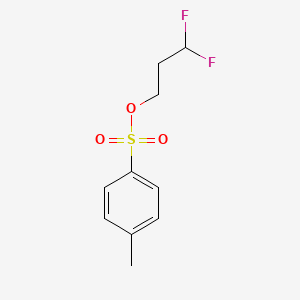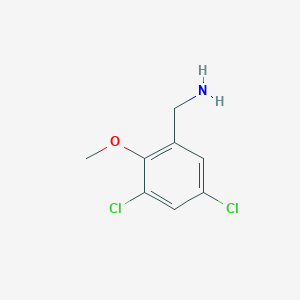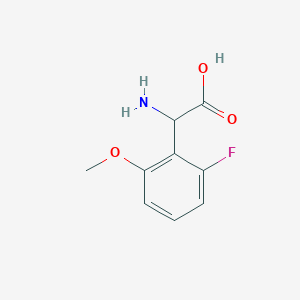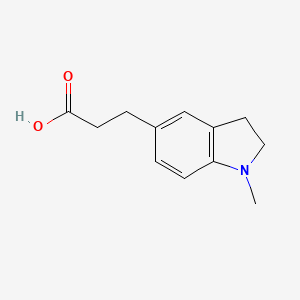
3-Amino-4-(2-methylpropylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(2-methylpropylamino)benzoic acid is an organic compound characterized by the presence of both amino and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-methylpropylamino)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-(2-methylpropylamino)benzoic acid, followed by reduction to introduce the amino group at the 3-position. The reaction conditions often include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Reduction: Employing reducing agents such as iron powder in the presence of hydrochloric acid to convert the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(2-methylpropylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Conversion to alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
3-Amino-4-(2-methylpropylamino)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Amino-4-(2-methylpropylamino)benzoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-methylbenzoic acid: Similar structure but lacks the 2-methylpropylamino group.
4-Amino-3-methylbenzoic acid: Differently positioned amino and methyl groups.
3-Amino-4-methoxybenzoic acid: Contains a methoxy group instead of the 2-methylpropylamino group.
Uniqueness
3-Amino-4-(2-methylpropylamino)benzoic acid is unique due to the presence of the 2-methylpropylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This structural feature may enhance its binding properties and specificity in various applications.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
3-amino-4-(2-methylpropylamino)benzoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-13-10-4-3-8(11(14)15)5-9(10)12/h3-5,7,13H,6,12H2,1-2H3,(H,14,15) |
Clé InChI |
FETIMEUMDKEHQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1=C(C=C(C=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)











![2-Azabicyclo[3.3.1]nonan-8-one](/img/structure/B13542337.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)
